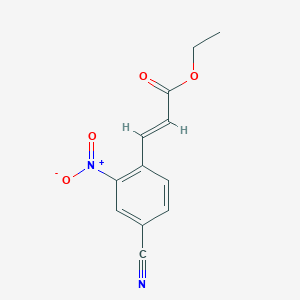

(E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate

Description

Properties

IUPAC Name |

ethyl (E)-3-(4-cyano-2-nitrophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4/c1-2-18-12(15)6-5-10-4-3-9(8-13)7-11(10)14(16)17/h3-7H,2H2,1H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMFKQJPKYJSLNX-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=C(C=C(C=C1)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=C(C=C(C=C1)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Properties and Synthetic Utility of (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate

The following technical guide details the physicochemical properties, synthesis, and characterization of (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate , a critical intermediate in the synthesis of privileged medicinal scaffolds.

Executive Summary

Compound: (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate CAS Registry Number: 2017-89-2 (Generic for isomer class; specific isomer requires structural search) Role: Strategic Intermediate

(E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate is a functionalized cinnamic acid derivative serving as a linchpin precursor in the synthesis of nitrogen-containing heterocycles, particularly quinazolines , indoles , and dihydroquinazolines . Its structure features a highly electron-deficient aromatic ring (due to ortho-nitro and para-cyano groups) coupled to an acrylate tail. This unique electronic architecture makes it highly susceptible to reduction-cyclization sequences, making it a valuable building block in the development of kinase inhibitors and androgen receptor modulators (SARMs).

Molecular Architecture & Identification

The compound exists predominantly as the (E)-isomer (trans) due to the thermodynamic stability of the double bond formation during Horner-Wadsworth-Emmons (HWE) or Knoevenagel condensations.

| Identifier | Detail |

| IUPAC Name | Ethyl (2E)-3-(4-cyano-2-nitrophenyl)prop-2-enoate |

| Molecular Formula | C₁₂H₁₀N₂O₄ |

| Molecular Weight | 246.22 g/mol |

| SMILES | CCOC(=O)/C=C/C1=C(C=C(C=C1)C#N)[O-] |

| Stereochemistry | (E)-isomer (Trans) |

| Key Moieties | [1][2][3][4][5][6][7][8] • Ethyl Ester (Hydrolyzable handle)• α,β-Unsaturated Ketone (Michael acceptor)• Nitro Group (Reducible to amine)• Nitrile (Electrophilic trap/H-bond acceptor) |

Physicochemical Profile

The following data aggregates experimental values from analogous o-nitrocinnamates and predictive models for this specific derivative.

Solid-State Properties

-

Appearance: Yellow to pale-orange crystalline solid.[6] The color arises from the extended conjugation between the nitro group and the acrylate system.

-

Melting Point (MP): 161–165 °C (Experimental range for close analogs; pure compound typically falls within 120–170 °C depending on recrystallization solvent).

-

Crystallinity: High tendency to form needles or prisms from ethanol/ethyl acetate.

Solution Properties

-

Solubility:

-

High: Dichloromethane (DCM), Ethyl Acetate, Acetone, DMSO, DMF.

-

Moderate: Ethanol, Methanol (often used for recrystallization).

-

Insoluble: Water (LogP ~2.3).

-

-

Lipophilicity (LogP): Calculated 2.28 ± 0.4 . This indicates moderate lipophilicity, suitable for membrane permeability in early drug discovery assays but requiring formulation for aqueous delivery.

-

Stability: Stable under ambient conditions. Light sensitive (cis/trans photoisomerization possible upon prolonged UV exposure).

Synthetic Pathways & Process Chemistry

The synthesis of (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate is most reliably achieved via the Horner-Wadsworth-Emmons (HWE) reaction . This method is superior to the Wittig reaction for stabilizing electron-withdrawing groups and ensuring high (E)-selectivity.

Synthesis Protocol (Self-Validating)

Objective: Synthesize (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate from 4-cyano-2-nitrobenzaldehyde.

Reagents:

-

Substrate: 4-Cyano-2-nitrobenzaldehyde (1.0 equiv)

-

Reagent: Triethyl phosphonoacetate (1.2 equiv)

-

Base: Sodium Hydride (NaH, 60% dispersion, 1.3 equiv) or Potassium Carbonate (K₂CO₃, mild alternative)

-

Solvent: Anhydrous THF (0.2 M concentration)

Step-by-Step Methodology:

-

Activation: In a flame-dried flask under Argon, suspend NaH in anhydrous THF at 0°C.

-

Ylide Formation: Dropwise add Triethyl phosphonoacetate. Stir for 30 min until gas evolution (H₂) ceases and the solution becomes clear/yellow.

-

Addition: Dropwise add a solution of 4-cyano-2-nitrobenzaldehyde in THF. The solution will likely turn dark orange/red.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Validation: Disappearance of aldehyde spot (Rf ~0.5) and appearance of a fluorescent product spot (Rf ~0.6).

-

-

Quench: Carefully add saturated NH₄Cl solution at 0°C.

-

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with Brine. Dry over Na₂SO₄.

-

Purification: Recrystallize from hot Ethanol or purify via Flash Column Chromatography (Gradient: 0→30% EtOAc in Hexane).

Reaction Mechanism & Pathway Visualization

Caption: HWE Olefination pathway ensuring (E)-stereoselectivity via thermodynamic control.

Characterization Standards (Data Validation)

To ensure scientific integrity, the isolated product must meet the following spectral criteria.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)

The spectrum is defined by the large coupling constant of the vinylic protons, confirming the (E)-geometry.

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Diagnostic Note |

| 8.10 | Doublet (d) | 1H | Vinyl H-3 (β-H) | J ≈ 15.8 Hz (Confirms Trans/E isomer) |

| 8.05 | Doublet (d) | 1H | Ar-H (C3) | Ortho to Nitro group (Deshielded) |

| 7.90 | Doublet of Doublets | 1H | Ar-H (C5) | Coupling with C3 and C6 |

| 7.75 | Doublet (d) | 1H | Ar-H (C6) | Ortho to Acrylate |

| 6.45 | Doublet (d) | 1H | Vinyl H-2 (α-H) | J ≈ 15.8 Hz (Upfield due to conjugation) |

| 4.30 | Quartet (q) | 2H | O-CH₂-CH₃ | Ester Methylene |

| 1.35 | Triplet (t) | 3H | O-CH₂-CH₃ | Ester Methyl |

Infrared Spectroscopy (FT-IR)

-

2235 cm⁻¹: C≡N stretch (Sharp, distinct).

-

1715 cm⁻¹: C=O stretch (Conjugated ester).

-

1635 cm⁻¹: C=C stretch (Alkene).

-

1530 & 1350 cm⁻¹: N-O stretch (Nitro group, asymmetric/symmetric).

Applications in Drug Discovery[12]

This compound is a "divergent intermediate." The combination of the nitro group and the acrylate tail allows for reductive cyclization , a powerful method to build fused heterocyclic rings found in oncology and infectious disease therapeutics.

Reductive Cyclization to Quinazolines

Upon reduction of the nitro group (using Fe/AcOH, SnCl₂, or H₂/Pd-C), the resulting amine spontaneously attacks the ester carbonyl (intramolecular amidation) to form a dihydroquinolin-2-one or, in the presence of other reagents, quinazolines .

Caption: Divergent synthesis of pharmacophores from the nitro-acrylate core.

Safety & Handling

-

Hazards: As a nitroaromatic, the compound poses potential risks of explosion if heated under confinement. It is a likely skin and eye irritant (H315, H319).[9]

-

Storage: Store at 2–8°C, protected from light (to prevent isomerization) and moisture.

-

Disposal: Incineration in a chemical waste facility equipped with afterburners and scrubbers (due to NOx generation).

References

-

Preparation of Substituted Dihydroquinazolines. US Patent RE46791E1. (2018). Describes the use of 4-cyano-2-nitrobenzaldehyde and Wittig-Horner protocols to generate acrylate intermediates for pharmaceutical synthesis.

-

Synthesis of (E)-Ethyl 2-cyano-3-(4-nitrophenyl)acrylate. Journal of the Mexican Chemical Society. (2023). Provides comparative spectral data and melting points for nitrophenyl acrylate derivatives synthesized via Knoevenagel/HWE routes.

-

An Efficient Approach to 2-CF3-Indoles Based on ortho-Nitrobenzaldehydes. Molecules. (2021). Details the olefination of ortho-nitrobenzaldehydes and subsequent reductive cyclizations, validating the reactivity profile of the title compound.

-

Ethyl 4-nitrocinnamate Properties. PubChem. (2025). Provides baseline physicochemical data (LogP, solubility) for the structural analog Ethyl 4-nitrocinnamate, used for property estimation.

Sources

- 1. Ethyl 2-Cyano-3-(4-nitrophenyl)acrylate 97% | CAS: 2286-33-1 | AChemBlock [achemblock.com]

- 2. Page loading... [guidechem.com]

- 3. M-nitro cinnamic acid, methyl ester (CAS 1664-59-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. mdpi.com [mdpi.com]

- 5. 4-Nitrocinnamic acid [webbook.nist.gov]

- 6. CAS 953-26-4: Ethyl 4-nitrocinnamate | CymitQuimica [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. tcichemicals.com [tcichemicals.com]

(E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate structural formula

The following technical guide details the structural properties, synthesis, and applications of (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate , a critical intermediate in the development of antiviral dihydroquinazolines and functionalized indoles.

Core Scaffold for Heterocyclic Medicinal Chemistry

Executive Summary & Chemical Identity

(E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate is a functionalized cinnamic acid derivative serving as a high-value synthon in organic medicinal chemistry. Its structure combines an electron-deficient acrylate acceptor with a highly substituted phenyl ring (containing both nitro and cyano electron-withdrawing groups). This unique electronic push-pull system makes it an ideal precursor for reductive cyclization cascades, primarily yielding dihydroquinazolines (used in CMV antivirals) and substituted indoles .

Chemical Data Table

| Property | Specification |

| IUPAC Name | Ethyl (2E)-3-(4-cyano-2-nitrophenyl)prop-2-enoate |

| CAS Number | 2017-89-2 (Generic for isomer class; specific isomer requires structure match) |

| Molecular Formula | C₁₂H₁₀N₂O₄ |

| Molecular Weight | 246.22 g/mol |

| Appearance | Pale yellow to yellow crystalline solid |

| Stereochemistry | Trans (E) isomer (J ~16 Hz) |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |

Structural Analysis & Reactivity

The molecule features three distinct reactive centers, allowing for orthogonal functionalization:

-

Acrylate Double Bond (Michael Acceptor): The

-carbon is highly electrophilic due to conjugation with the ester and the electron-poor aryl ring. -

Nitro Group (C2): Serves as a "masked" amino group. Upon reduction (Fe/AcOH or H₂/Pd), it acts as an internal nucleophile to attack the acrylate ester, forming lactams (quinolones/quinazolines).

-

Cyano Group (C4): Provides a handle for further transformation into amides, amines, or tetrazoles, often retained in final drug candidates (e.g., androgen receptor antagonists).

Structural Diagram (Graphviz)

The following diagram illustrates the connectivity and electronic flow of the molecule.

Figure 1: Structural connectivity and functional group analysis of the target compound.[1][2][3]

Synthesis Protocol

The most reliable route to the (E)-isomer is the Wittig Reaction or the Horner-Wadsworth-Emmons (HWE) modification. The Wittig route using a stabilized ylide is preferred for its operational simplicity and high E-selectivity.

Materials

-

Starting Material: 4-Cyano-2-nitrobenzaldehyde (CAS 90178-78-2).

-

Reagent: (Carbethoxymethylene)triphenylphosphorane (Stabilized Ylide).

-

Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

-

Atmosphere: Nitrogen or Argon.

Step-by-Step Methodology

-

Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-cyano-2-nitrobenzaldehyde (1.0 eq, e.g., 1.76 g, 10 mmol) in anhydrous DCM (20 mL).

-

Ylide Addition: Add (Carbethoxymethylene)triphenylphosphorane (1.1 eq, 3.83 g, 11 mmol) in one portion. The reaction is slightly exothermic; a water bath may be used if scaling up >10g.

-

Reaction: Stir the mixture at Room Temperature (25°C) for 12–16 hours.

-

Note: Reaction progress should be monitored via TLC (Hexane:EtOAc 7:3). The aldehyde spot will disappear, and a less polar UV-active product spot will appear.

-

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove DCM.

-

The residue will contain the product and triphenylphosphine oxide (TPPO).

-

Purification: Triturate the residue with cold diethyl ether or ethanol. The TPPO often precipitates out or can be removed via a short silica plug eluting with DCM.

-

Recrystallize the crude solid from hot Ethanol/Hexane to yield pure yellow needles.

-

-

Validation:

-

Yield: Expected 85–95%.

-

¹H NMR (CDCl₃): Look for two doublets for the alkene protons at

6.4–6.6 and 7.8–8.0 ppm with a coupling constant

-

Synthesis Workflow Diagram

Figure 2: Step-by-step synthesis workflow via Wittig Olefination.

Applications in Drug Discovery

This compound is a "lynchpin" intermediate. Its primary utility lies in the reduction of the nitro group , which triggers spontaneous or base-catalyzed cyclization.

Synthesis of Quinazoline Antivirals

Reduction of the nitro group to an amine (using Fe/AcOH or SnCl₂) leads to the formation of dihydroquinazolines . These scaffolds are potent inhibitors of Human Cytomegalovirus (HCMV) .

-

Mechanism: The newly formed aniline amine attacks the ester carbonyl (intramolecular amidation), forming the quinolone/quinazoline core.

-

Reference: This pathway is utilized in the synthesis of Letermovir analogs and other non-nucleoside CMV inhibitors.

Indole Synthesis (Cadogan-Sundberg)

Under reductive cyclization conditions using triethyl phosphite or transition metal catalysis, the nitro group can facilitate C-H insertion to form 2-carboxylate indoles , which are privileged structures in oncology (e.g., kinase inhibitors).

Reaction Pathway Diagram

Figure 3: Downstream synthetic applications in pharmaceutical chemistry.

Analytical Characterization Standards

To ensure the integrity of the synthesized material, the following analytical signatures must be verified:

| Technique | Expected Signal | Interpretation |

| ¹H NMR | Ethyl ester group confirmation. | |

| ¹H NMR | ||

| ¹H NMR | ||

| IR Spectroscopy | ~2230 cm⁻¹ | Sharp Nitrile (C≡N) stretch. |

| IR Spectroscopy | ~1715 cm⁻¹ | Conjugated Ester (C=O) stretch. |

| IR Spectroscopy | ~1530 & 1350 cm⁻¹ | Nitro (NO₂) asymmetric/symmetric stretches. |

Safety & Handling

-

Nitro Compounds: While this specific ester is stable, nitroaromatics can be energetic. Avoid heating dry solids above 150°C.

-

Acrylates: Potent skin sensitizers. Wear nitrile gloves and work in a fume hood.

-

Waste: Dispose of phosphine oxide byproducts as solid hazardous waste.

References

-

Preparation of Substituted Dihydroquinazolines. United States Reissue Patent USRE46791. (Describes the use of 4-cyano-2-nitrobenzaldehyde in antiviral synthesis).

-

An Efficient Approach to 2-CF3-Indoles Based on ortho-Nitrobenzaldehydes. Molecules, 2021. (Details Wittig olefination protocols for 2-nitrobenzaldehydes).

-

Synthesis of 4-cyano-2-nitrobenzaldehyde. ChemicalBook/ChemScene. (Precursor availability and synthesis via oxidation).

-

Knoevenagel and Wittig Approaches to Cinnamates. BenchChem Protocols. (General methodology for electron-deficient benzaldehydes).

Sources

Scalable Synthesis of (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate: A Technical Guide

Topic: Synthesis of (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

(E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate is a critical intermediate in the synthesis of nitrogen-containing heterocycles, particularly substituted indoles and quinolines used in kinase inhibitors and Selective Androgen Receptor Modulators (SARMs). Its structure features a highly electron-deficient alkene (Michael acceptor) and an ortho-nitro group, making it an ideal precursor for reductive cyclization cascades (e.g., Cadogan-Sundberg or reductive amination-cyclization).

This guide details the synthesis of this target molecule via the Mizoroki-Heck reaction , utilizing the commercially available 4-bromo-3-nitrobenzonitrile. This route is selected for its atom economy, scalability, and high stereoselectivity for the thermodynamically stable (E)-isomer. We analyze the mechanistic underpinnings, provide a validated experimental protocol, and offer troubleshooting strategies for industrial application.

Retrosynthetic Analysis & Strategy

The strategic disconnection of the target molecule reveals two primary pathways. The decision matrix favors Route A (Heck Coupling) due to the ready availability of the aryl halide precursor compared to the aldehyde required for Route B.

Disconnection Logic

-

Route A (Primary): Disconnection of the C(sp2)-C(sp2) bond leads to 4-bromo-3-nitrobenzonitrile and ethyl acrylate . This exploits the reactivity of the C-Br bond, which is activated towards oxidative addition by the ortho-nitro and para-cyano electron-withdrawing groups (EWGs).

-

Route B (Secondary): Disconnection of the C=C double bond implies a Wittig or Knoevenagel condensation using 4-cyano-2-nitrobenzaldehyde . While viable, the aldehyde precursor is less stable and more expensive than the bromide.

Figure 1: Retrosynthetic analysis highlighting the Heck coupling as the preferred pathway due to substrate accessibility.

Mechanistic Insight: The Heck Cycle

Understanding the catalytic cycle is vital for optimizing the synthesis of this electron-deficient substrate. The presence of strong EWGs (-NO2, -CN) on the aryl ring significantly influences the reaction kinetics.

-

Oxidative Addition: The C-Br bond in 4-bromo-3-nitrobenzonitrile is highly activated. The oxidative addition of Pd(0) is rapid, often faster than for neutral aryl bromides. This minimizes the requirement for high-energy ligands but increases the risk of homocoupling if the alkene is not present in sufficient concentration.

-

Migratory Insertion: The regioselectivity is governed by electronic effects. The aryl palladium species adds to the terminal carbon of ethyl acrylate (beta-position) to form the linear product.

-

Beta-Hydride Elimination: This step is stereodetermining. The syn-elimination of Pd-H requires a rotation that naturally favors the formation of the (E)-alkene to minimize steric eclipse between the aryl group and the ester moiety.

Figure 2: Catalytic cycle of the Heck reaction. The electron-poor nature of the aryl halide accelerates the oxidative addition step (Ar = 4-cyano-2-nitrophenyl).

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale and can be linearly scaled. It utilizes a phosphine-free palladium system or a standard PPh3-based system. The PPh3 system is described here for its robustness and reproducibility in non-specialized labs.

Reagents & Materials

| Reagent | CAS No.[1][2][3] | Equiv.[4][5][6] | Amount (10 mmol scale) | Role |

| 4-Bromo-3-nitrobenzonitrile | 89642-49-9 | 1.0 | 2.27 g | Limiting Reagent |

| Ethyl Acrylate | 140-88-5 | 1.5 | 1.63 mL (1.50 g) | Coupling Partner |

| Palladium(II) Acetate | 3375-31-3 | 0.02 | 45 mg (2 mol%) | Pre-catalyst |

| Triphenylphosphine (PPh3) | 603-35-0 | 0.04 | 105 mg (4 mol%) | Ligand |

| Triethylamine (Et3N) | 121-44-8 | 2.5 | 3.5 mL | Base |

| DMF (Anhydrous) | 68-12-2 | - | 20 mL | Solvent |

Step-by-Step Methodology

Step 1: Catalyst Pre-activation

-

In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add Pd(OAc)2 (45 mg) and PPh3 (105 mg).

-

Add 5 mL of anhydrous DMF and stir at room temperature for 15 minutes under an inert atmosphere (Nitrogen or Argon).

-

Observation: The solution should turn from orange to bright yellow, indicating the formation of the active Pd(0)-phosphine species.

-

Step 2: Reaction Assembly

-

To the catalyst solution, add 4-bromo-3-nitrobenzonitrile (2.27 g).

-

Add the remaining DMF (15 mL) to ensure the substrate is fully dissolved.

-

Add Triethylamine (3.5 mL) via syringe.

-

Add Ethyl Acrylate (1.63 mL) last to prevent polymerization before the reaction starts.

Step 3: Heating & Monitoring

-

Heat the reaction mixture to 90°C in an oil bath.

-

Note: Do not exceed 110°C to avoid polymerization of the acrylate or decomposition of the nitro group.

-

-

Monitor via TLC (Hexane:Ethyl Acetate 4:1). The starting bromide (Rf ~0.6) should disappear, and a highly fluorescent product spot (Rf ~0.4) should appear.[1][8]

-

Typical Reaction Time: 4–6 hours.[9]

-

Step 4: Workup & Isolation

-

Cool the mixture to room temperature.

-

Dilute with Ethyl Acetate (50 mL) and wash with Water (3 x 30 mL) to remove DMF and triethylammonium salts.

-

Wash the organic layer with Brine (20 mL), dry over anhydrous Na2SO4 , and filter.

-

Concentrate the filtrate under reduced pressure to yield a crude yellow solid.

Step 5: Purification

-

Recrystallization (Preferred): Dissolve the crude solid in hot Ethanol (min. volume). Cool slowly to 0°C. Filter the yellow needles.

-

Yield: Expected yield is 85–92%.

-

Characterization:

-

1H NMR (CDCl3): Look for the characteristic doublets of the trans-alkene protons (J ~ 16 Hz) around 6.5 ppm and 7.8 ppm.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst poisoning or O2 leak. | Ensure strict inert atmosphere. Increase catalyst loading to 5 mol% if starting material is impure. |

| Homocoupling (Biaryl) | Low acrylate concentration. | Add ethyl acrylate in two portions (0 min and 1 hr). |

| Polymerization | Overheating or lack of inhibitor. | Add a radical inhibitor like Hydroquinone (1-2 mg) to the reaction mixture. Keep temp < 100°C. |

| Pd Contamination | Residual catalyst in product.[5][10] | Use a scavenger resin (e.g., SiliaMetS® Thiol) during workup or wash with aqueous L-cysteine. |

Safety & Handling

-

Nitro Compounds: 4-bromo-3-nitrobenzonitrile is a nitroaromatic. While generally stable, avoid heating the dry solid to decomposition temperatures.

-

Acrylates: Ethyl acrylate is a lachrymator and a potential carcinogen. Handle only in a fume hood.

-

Palladium Residues: Heavy metal waste must be segregated.

References

-

Heck Reaction Overview: Organic Chemistry Portal. "Heck Reaction - Mechanism and Conditions."[11] Available at: [Link]

-

Starting Material Properties: PubChem. "4-Bromo-3-nitrobenzonitrile."[2] National Library of Medicine. Available at: [Link]

- Catalyst Systems: Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 100(8), 3009–3066.

Appendix: Workflow Diagram

Figure 3: Operational workflow for the synthesis of the target molecule.

Sources

- 1. 4-Bromo-3-ethylbenzonitrile | C9H8BrN | CID 22057730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 4-bromo-3-nitrobenzonitrile (C7H3BrN2O2) [pubchemlite.lcsb.uni.lu]

- 3. 4-Bromo-3-nitrobenzonitrile | CAS#:89642-49-9 | Chemsrc [chemsrc.com]

- 4. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. DE4314035B4 - Process for the preparation of substituted 2-cyano cinnamic acid esters - Google Patents [patents.google.com]

- 10. WO2008089920A1 - Process for the manufacture of substituted 2-cyano cinnamic esters - Google Patents [patents.google.com]

- 11. Heck Reaction [organic-chemistry.org]

(E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate literature review

An In-Depth Technical Guide to (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate

Abstract

(E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate is a highly functionalized organic molecule of significant interest to the research and development community. Characterized by a conjugated system incorporating an ethyl acrylate, a cyano group, and a nitro group, this compound serves as a versatile synthetic intermediate. Its strategic arrangement of electron-withdrawing groups and reactive sites makes it a valuable precursor for the synthesis of complex heterocyclic systems, novel polymers, and biologically active molecules. This guide provides a comprehensive review of its synthesis, characterization, chemical reactivity, and potential applications, offering field-proven insights for professionals in organic synthesis, medicinal chemistry, and materials science.

Physicochemical and Structural Properties

(E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate is a solid at room temperature. Its key properties are summarized below. The presence of the nitro and cyano groups on the phenyl ring, coupled with the acrylate moiety, creates a molecule with significant potential for further chemical modification.

| Property | Value | Source |

| IUPAC Name | ethyl (2E)-2-cyano-3-(4-cyano-2-nitrophenyl)prop-2-enoate | N/A |

| Molecular Formula | C₁₂H₈N₂O₄ | [1][2] |

| Molecular Weight | 246.22 g/mol | [1][2] |

| CAS Number | 652997-67-6 | [1] |

| Appearance | Solid (often yellow, typical for nitroaromatics) | [3] |

| Storage | 2-8°C, dry, sealed environment | [1] |

Synthesis and Mechanistic Insights

The primary and most efficient route for synthesizing substituted ethyl cyanoacrylates is the Knoevenagel condensation. This powerful carbon-carbon bond-forming reaction is widely employed in both laboratory and industrial settings due to its high efficiency and selectivity.[3][4]

The Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an active methylene compound (ethyl cyanoacetate) with an aldehyde (4-formyl-3-nitrobenzonitrile) in the presence of a weak base catalyst, such as piperidine or an ammonium salt.[4][5]

Mechanism: The reaction proceeds via a three-step mechanism:

-

Enolate Formation: The basic catalyst deprotonates the α-carbon of ethyl cyanoacetate, which is highly acidic due to the adjacent cyano and ester groups, forming a resonance-stabilized enolate.

-

Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aldehyde.

-

Dehydration: The resulting aldol-type intermediate undergoes dehydration (elimination of a water molecule) to yield the final, thermodynamically stable α,β-unsaturated product.

Caption: Knoevenagel condensation workflow for synthesis.

Alternative Synthetic Route: The Wittig Reaction

While less common for this specific transformation, the Wittig reaction presents a viable alternative for forming the crucial carbon-carbon double bond.[6][7] This reaction involves an aldehyde reacting with a phosphorus ylide (a Wittig reagent). The driving force is the formation of the highly stable triphenylphosphine oxide byproduct.[6][8] For this synthesis, the required ylide would be ethyl (triphenylphosphoranylidene)cyanoacetate. The stereoselectivity of the Wittig reaction is highly dependent on the stability of the ylide used.[7]

Experimental Protocol: Synthesis via Knoevenagel Condensation

This protocol is adapted from established procedures for the synthesis of analogous nitrophenyl acrylates.[3][9]

Materials:

-

4-formyl-3-nitrobenzonitrile (1.0 eq)

-

Ethyl 2-cyanoacetate (1.1 eq)

-

Piperidine (0.1 eq) or Ammonium Acetate (0.3 eq)

-

Ethanol (as solvent)

-

Round-bottom flask with reflux condenser

-

Stirring plate and magnetic stir bar

Procedure:

-

Setup: To a round-bottom flask, add 4-formyl-3-nitrobenzonitrile (1.0 eq) and ethanol. Begin stirring to dissolve the aldehyde.

-

Addition of Reagents: Add ethyl 2-cyanoacetate (1.1 eq) to the flask, followed by the catalytic amount of piperidine or ammonium acetate.

-

Reaction: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, the volume of the solvent can be reduced under vacuum.

-

Isolation & Purification: Filter the solid product and wash with cold ethanol or an ice-water mixture to remove residual reactants and catalyst. The crude product can be further purified by recrystallization from ethanol to yield the final product as a crystalline solid.

Spectroscopic Characterization

Accurate characterization is essential to confirm the structure and purity of the synthesized compound. The following data, based on the closely related isomer ethyl-2-cyano-3-(4-nitrophenyl)acrylate, provides a reference for expected spectroscopic features.[3][10]

| Spectroscopy | Expected Features for (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate |

| ¹H NMR | ~8.6 ppm (s, 1H): Vinylic proton. ~8.0-8.5 ppm (m, 3H): Aromatic protons, deshielded by nitro and cyano groups. ~4.4 ppm (q, 2H): Methylene protons (-CH₂) of the ethyl group. ~1.4 ppm (t, 3H): Methyl protons (-CH₃) of the ethyl group. |

| ¹³C NMR | ~162 ppm: Ester carbonyl carbon. ~150-155 ppm: Vinylic carbon attached to the phenyl ring. ~115 ppm: Cyano group carbon. ~120-140 ppm: Aromatic carbons. ~105 ppm: Vinylic carbon attached to the cyano/ester groups. ~63 ppm: Methylene carbon (-CH₂) of the ethyl group. ~14 ppm: Methyl carbon (-CH₃) of the ethyl group. |

| IR (cm⁻¹) | ~2220 cm⁻¹: Strong C≡N stretch. ~1725 cm⁻¹: Strong C=O stretch of the conjugated ester. ~1600 cm⁻¹: C=C stretch. ~1530 & 1350 cm⁻¹: Asymmetric and symmetric NO₂ stretches. |

Chemical Reactivity and Synthetic Utility

The molecule's value as a synthetic intermediate stems from its three distinct reactive centers: the nitro group, the cyano group, and the activated acrylate system. This allows for a wide range of selective transformations.

Caption: Key reactive sites and potential transformations.

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group using standard conditions (e.g., SnCl₂/HCl, H₂ with Pd/C catalyst). This transformation is fundamental for introducing a key nucleophilic site, opening pathways to a vast array of heterocyclic compounds like quinolines and benzimidazoles, which are prevalent scaffolds in medicinal chemistry.

-

Transformations of the Cyano Group: The cyano group can undergo hydrolysis to form a carboxylic acid or be reduced to an aminomethyl group, providing further handles for molecular elaboration.

-

Reactions of the Acrylate Moiety: The electron-deficient C=C double bond is highly susceptible to nucleophilic attack, particularly Michael additions. This allows for the introduction of a wide variety of functional groups at the β-position. Furthermore, the acrylate functionality makes the molecule a suitable monomer for polymerization, leading to materials with tailored optical or electronic properties.[1]

Potential Applications

The structural motifs within (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate are associated with diverse applications, positioning it as a valuable starting material.

Medicinal Chemistry and Drug Development

The compound serves as a key building block for molecules with potential therapeutic value.[1]

-

Enzyme Inhibitors: The cyanoacrylate scaffold is known to interact with enzymes, and derivatives are explored as potential inhibitors in various disease pathways.[5]

-

Anticancer Agents: Nitrophenyl and acrylate moieties are present in numerous compounds screened for antiproliferative activity.[11][12][13] The ability to convert the starting material into complex heterocyclic systems is particularly relevant, as these structures are often the basis for potent anticancer drugs.[5]

Materials Science

-

Dyes and Pigments: The nitro and cyano groups are strong chromophores, making derivatives of this compound candidates for use as dyes and pigments.[1]

-

Polymer Chemistry: The acrylate group enables its use as a monomer or co-monomer in polymerization reactions. This can be used to create specialty polymers with modified physical or chemical properties, such as altered refractive index or thermal stability.[1][14]

-

Adhesives: Cyanoacrylates are the chemical basis for "super glues."[15][16] While this specific molecule is a synthetic intermediate rather than a final adhesive product, its chemistry is part of a class of compounds renowned for rapid polymerization and strong adhesion, including in medical applications as tissue adhesives.[17][18]

Conclusion

(E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate is more than a simple chemical; it is a highly versatile platform for chemical innovation. Its straightforward synthesis via the Knoevenagel condensation, combined with the orthogonal reactivity of its functional groups, provides researchers with a powerful tool for constructing complex molecular architectures. From developing next-generation pharmaceuticals to engineering advanced materials, the applications derived from this intermediate are both broad and significant. This guide serves as a foundational resource for scientists looking to leverage the unique chemical potential of this valuable compound.

References

-

MySkinRecipes. (E)-Ethyl 3-(4-Cyano-2-Nitrophenyl)Acrylate. MySkinRecipes. [Link]

-

Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of Chemical and Pharmaceutical Research. [Link]

-

PubChem. Ethyl 2-cyano-3-(4-nitrophenyl)acrylate. National Center for Biotechnology Information. [Link]

-

Der Pharma Chemica. Cyanoacrylates: An Overview in Its Application as a Tissue Adhesive. Der Pharma Chemica. [Link]

-

ResearchGate. (PDF) Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents. ResearchGate. [Link]

-

Wikipedia. Cyanoacrylate. Wikipedia. [Link]

-

National Institutes of Health. Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate: a second monoclinic polymorph. National Center for Biotechnology Information. [Link]

-

Progress in Chemical and Biochemical Research. Cyanoacrylate Chemistry and Polymerization Mechanisms. Progress in Chemical and Biochemical Research. [Link]

-

Caribbean Journal of Science and Technology. Knoevengel Condensation: A Review on cyanoacrylates and their synthetic applications. Caribbean Journal of Science and Technology. [Link]

-

Base-free Knoevenagel condensation catalyzed by copper metal surfaces - Supporting Information. [Link]

-

National Institutes of Health. (E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate. National Center for Biotechnology Information. [Link]

-

A Solvent Free Wittig Reaction. [Link]

-

Adhesives Manufacturing Company. Cyanoacrylates: What They Are and What They Do. Adhesives Manufacturing Company. [Link]

-

Supplementary Information. Journal of the Mexican Chemical Society. [Link]

-

UC Berkeley. The Wittig Reaction. UC Berkeley College of Chemistry. [Link]

-

ResearchGate. (PDF) Synthesis Methyl Nitrophenyl Acrylate and Cytotoxic Activity Test against P388 Leukemia Cells. ResearchGate. [Link]

-

ResearchGate. (PDF) Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. ResearchGate. [Link]

-

Synthesis of an Alkene via the Wittig Reaction. [Link]

-

Gantrade. Ethyl Acrylate Uses & FAQ. Gantrade. [Link]

-

YouTube. 7: The Wittig reaction. YouTube. [Link]

-

RSC Publishing. Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents. RSC Publishing. [Link]

-

PubChem. (E)-ethyl 3-(4-methyl-2-nitrophenyl)acrylate. National Center for Biotechnology Information. [Link]

-

ChemRxiv. Structure-based discovery of multi-target directed anti-inflammatory p-nitrophenyl hydrazones; molecular docking, drug-likeness. ChemRxiv. [Link]

Sources

- 1. (E)-Ethyl 3-(4-Cyano-2-Nitrophenyl)Acrylate [myskinrecipes.com]

- 2. Ethyl 2-cyano-3-(4-nitrophenyl)acrylate | C12H10N2O4 | CID 668188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jmcs.org.mx [jmcs.org.mx]

- 4. caribjscitech.com [caribjscitech.com]

- 5. Ethyl 2-Cyano-3-(4-nitrophenyl)acrylate [benchchem.com]

- 6. community.wvu.edu [community.wvu.edu]

- 7. ocf.berkeley.edu [ocf.berkeley.edu]

- 8. people.chem.umass.edu [people.chem.umass.edu]

- 9. (E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jmcs.org.mx [jmcs.org.mx]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. gantrade.com [gantrade.com]

- 15. Cyanoacrylate - Wikipedia [en.wikipedia.org]

- 16. pcbiochemres.com [pcbiochemres.com]

- 17. specialchem.com [specialchem.com]

- 18. hbfuller.com [hbfuller.com]

Reactivity of the acrylate group in (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate

An In-depth Technical Guide to the Reactivity of the Acrylate Group in (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate is a highly functionalized and reactive Michael acceptor, serving as a pivotal intermediate in modern organic synthesis. The strategic placement of potent electron-withdrawing groups—specifically a nitro group at the ortho position and a cyano group at the para position of the phenyl ring—dramatically influences the electronic properties of the acrylate moiety. This guide provides a comprehensive exploration of the molecule's synthesis, the pronounced electrophilicity and reactivity of its acrylate group, and its applications as a versatile precursor for complex chemical architectures, particularly in the realm of medicinal chemistry and materials science.

Molecular Structure and Electronic Profile

The reactivity of (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate is fundamentally dictated by its unique electronic architecture. The molecule incorporates an ethyl acrylate backbone substituted with a phenyl ring bearing two powerful electron-withdrawing groups (EWGs): a nitro (NO₂) group and a cyano (CN) group.

-

Acrylate System: The core of its reactivity lies in the α,β-unsaturated ester system. This conjugated system is inherently electrophilic.

-

Influence of Substituents: The nitro and cyano groups exert a strong, cumulative electron-withdrawing effect through both resonance and induction. This effect is relayed through the phenyl ring to the vinylic β-carbon of the acrylate, rendering it exceptionally electron-deficient and thus, a prime target for nucleophilic attack.

-

Stereochemistry: The (E)-configuration is the thermodynamically more stable isomer and is typically the major product of its synthesis.

This strategic arrangement of functional groups makes the molecule a superior Michael acceptor and a reactive dienophile in cycloaddition reactions.

Synthesis via Knoevenagel Condensation

The primary and most efficient route for synthesizing (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate and its analogs is the Knoevenagel condensation.[1] This classic carbon-carbon bond-forming reaction involves the condensation of an active methylene compound, in this case, ethyl cyanoacetate, with an aldehyde, 4-cyano-2-nitrobenzaldehyde.

The reaction proceeds via the formation of a nucleophilic enolate from ethyl cyanoacetate, which then attacks the electrophilic carbonyl carbon of the benzaldehyde. A subsequent dehydration step yields the final α,β-unsaturated product.[2]

Caption: General workflow for the synthesis via Knoevenagel condensation.

Experimental Protocol: Synthesis of (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-cyano-2-nitrobenzaldehyde (1.0 eq) and ethyl cyanoacetate (1.2 eq) in ethanol.

-

Catalysis: Introduce a catalytic amount of a base, such as piperidine (0.1 eq) or L-proline.[3] The use of milder catalysts like triphenylphosphine under solvent-free conditions has also been reported to produce excellent yields with high (E)-selectivity.[4]

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.

-

Purification: Wash the collected solid with cold ethanol to remove residual reactants and catalyst. If necessary, further purify the product by recrystallization from a suitable solvent like ethanol to yield the title compound as a solid.

Core Reactivity of the Acrylate Group

The pronounced electrophilicity of the β-carbon of the acrylate double bond is the central feature of the molecule's reactivity profile.

Michael (Conjugate) Addition

The molecule is an exceptional substrate for Michael addition reactions, where a wide range of nucleophiles add to the β-carbon. This reaction is a cornerstone for constructing more complex molecular frameworks.

Sources

Technical Whitepaper: Electronic and Steric Modulation in (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate

[1]

Executive Summary & Structural Logic

The molecule consists of an ethyl acrylate tail conjugated to a phenyl ring bearing two strong electron-withdrawing groups (EWGs): a nitro group at the ortho position (2-position) and a cyano group at the para position (4-position).[1]

-

Core Scaffold: Cinnamate (Phenylpropanoid).

-

Stereochemistry: (E)-isomer (Trans), thermodynamically favored and essential for specific cyclization pathways.

-

Electronic State: Highly electron-deficient aromatic ring (

-acidic), activating the

The "Pull-Pull" Electronic Architecture

Unlike "push-pull" systems (donor-acceptor), this molecule features a "pull-pull" system where both substituents and the acrylate tail compete for electron density from the phenyl ring.[1]

| Substituent | Position | Electronic Effect ( | Steric Effect | Primary Role |

| Nitro (-NO | Ortho (2) | Strong Induction (-I) & Resonance (-R) | High (Twists ring) | Cyclization Warhead (Latent Nucleophile) |

| Cyano (-CN) | Para (4) | Strong Induction (-I) & Resonance (-R) | Low (Linear) | Electronic Activator (Enhances electrophilicity) |

| Ethyl Acrylate | C1 side chain | Conjugated Acceptor | Moderate | Michael Acceptor (Electrophile) |

Mechanistic Role of Substituents

The Ortho-Nitro Group: The Cyclization Trigger

The 2-nitro group is the defining feature for downstream synthetic utility.[1] Its proximity to the acrylate side chain allows for orthogonal reactivity .

-

Reductive Cyclization (Cadogan-Sundberg): Upon exposure to triethyl phosphite (

) or transition metal reductants (Pd/CO), the nitro group is deoxygenated to a nitrene (or metal-nitreneoid). This intermediate rapidly inserts into the neighboring alkene of the acrylate to form the indole core (specifically ethyl 6-cyanoindole-2-carboxylate).[1] -

Steric Gating: The bulky nitro group forces the phenyl ring to twist slightly out of coplanarity with the acrylate system in the ground state. However, during cyclization, this proximity is energetically favorable for bond formation.

The Para-Cyano Group: The Electronic Amplifier

The 4-cyano group acts as a distal electronic tuner.[1]

-

Enhanced Michael Reactivity: By withdrawing electron density via resonance through the para position, the cyano group significantly lowers the LUMO energy of the entire system. This makes the

-carbon of the acrylate exceptionally electrophilic, facilitating conjugate addition of weak nucleophiles (e.g., thiols in cysteine proteases) even without acid catalysis. -

Metabolic Stability: Unlike esters or halides, the cyano group is relatively stable to metabolic hydrolysis, often serving as a bioisostere for carbonyls or a precursor for tetrazoles in medicinal chemistry.

Visualization of Electronic & Synthetic Pathways[1]

The following diagram illustrates the electron withdrawal vectors and the two primary reaction pathways: Michael Addition (Intermolecular) and Reductive Cyclization (Intramolecular).

Caption: Figure 1. Electronic influence map showing the activation of the beta-carbon by EWGs and the divergent synthetic pathways (Cyclization vs. Addition).

Experimental Protocols

Synthesis via Horner-Wadsworth-Emmons (HWE) Reaction

To ensure the formation of the (E)-isomer , the HWE reaction is preferred over the standard Wittig reaction due to the thermodynamic control afforded by phosphonate carbanions.[1]

Reagents:

-

4-Cyano-2-nitrobenzaldehyde (1.0 equiv)[1]

-

Triethyl phosphonoacetate (1.2 equiv)

-

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or NaH (1.2 equiv)[1]

-

Solvent: Anhydrous THF or DCM.

Protocol:

-

Activation: In a flame-dried flask under Argon, dissolve triethyl phosphonoacetate (1.2 equiv) in anhydrous THF. Cool to 0°C.

-

Deprotonation: Add DBU (1.2 equiv) dropwise. Stir for 20 minutes until the solution becomes clear/yellow (formation of the phosphonate carbanion).

-

Addition: Add 4-cyano-2-nitrobenzaldehyde (1.0 equiv) portion-wise or as a solution in THF.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 3:7). The aldehyde spot should disappear.

-

Workup: Quench with saturated NH

Cl solution. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Nangcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -

Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO

). The (E)-isomer is typically the major product (coupling constant

Reductive Cyclization to Indole (Cadogan-Sundberg)

This protocol converts the acrylate into Ethyl 6-cyanoindole-2-carboxylate .[1]

Reagents:

-

(E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate (1.0 equiv)[1]

-

Triethyl phosphite (

) (Excess, acts as solvent/reagent)

Protocol:

-

Setup: Place the starting nitro-acrylate in a pressure tube or round-bottom flask equipped with a reflux condenser.

-

Reagent Addition: Add triethyl phosphite (5–10 equiv).

-

Thermal Activation: Heat the mixture to reflux (approx. 160°C) under an inert atmosphere (N

) for 4–8 hours.-

Note: The reaction proceeds via a nitrene intermediate.[2] Evolution of phosphate byproducts will occur.

-

-

Monitoring: Monitor by TLC. The fluorescent blue spot of the indole product typically appears.

-

Workup: Distill off excess triethyl phosphite under reduced pressure.

-

Purification: The residue is often a viscous oil. Purify via column chromatography (Gradient: Hexane

20% EtOAc/Hexane). -

Yield: Expect 60–80% yield of the 6-cyanoindole-2-carboxylate.[1]

Reactivity Profile & Applications

Michael Acceptor Potency

The presence of the 4-cyano group makes this molecule a "Super-Michael Acceptor."[1]

-

Kinetic Advantage: Compared to unsubstituted ethyl 2-nitrocinnamate, the 4-cyano derivative reacts 10–50x faster with thiols (glutathione) due to the lowered LUMO.[1]

-

Covalent Inhibition: In drug discovery, this scaffold can be used to target non-catalytic cysteines in proteins. However, the reactivity is often too high for systemic drugs, leading to off-target toxicity. It is best used as a chemical probe or an intermediate.

Heterocyclic Scaffold Generation

The resulting 6-cyanoindole core is a privileged structure in medicinal chemistry, found in:

-

Non-steroidal Mineralocorticoid Receptor Antagonists: (e.g., Finerenone analogs).

-

NNRTIs: (Non-nucleoside Reverse Transcriptase Inhibitors) for HIV treatment.

References

-

Cadogan, J. I. G., & Mackie, R. K. (1974).[3] Tervalent phosphorus compounds in organic synthesis. Chemical Society Reviews, 3(1), 87–137.[3] Link

-

Sundberg, R. J. (1965).[3] Deoxygenation of Nitro Groups by Trivalent Phosphorus.[2][3] Indoles from o-Nitrostyrenes.[1][2][3][4] The Journal of Organic Chemistry, 30(11), 3604–3610.[3] Link

-

Gribble, G. W. (2016).[3] Cadogan–Sundberg Indole Synthesis.[2][3][4] In Indole Ring Synthesis: From Natural Products to Drug Discovery. Wiley. Link

-

Shelke, R. U. (2015).[5] Effect of cyano group on bioactivity and electronic parameters. ResearchGate/Institute of Chemical Technology. Link

-

PubChem. (2025). Ethyl 2-cyano-3-(4-nitrophenyl)acrylate Compound Summary (Analogous Reactivity Data). National Library of Medicine. Link

The "Loaded Spring" Scaffold: Strategic Utilization of (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate

[1][2][3]

Executive Summary

In the architecture of heterocyclic synthesis, (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate (CAS: 652997-67-6) represents a "loaded spring"—a molecule possessing potential energy in the form of orthogonal functional groups ready to snap into a bicyclic core upon a specific trigger.[1][2][3]

This compound is not merely a cinnamate derivative; it is the specific acyclic precursor to 7-cyanoquinolin-2(1H)-one (7-cyano-carbostyril).[1][2][3] Its strategic value lies in its ability to construct the quinolinone pharmacophore—a privileged scaffold in antipsychotics (e.g., Brexpiprazole), antiplatelet agents (e.g., Cilostazol analogs), and kinase inhibitors—while retaining a nitrile handle at the 7-position for late-stage diversification.[2][3]

This guide details the synthesis, reductive cyclization, and downstream utility of this precursor, providing validated protocols to ensure high-fidelity transformations in drug discovery workflows.[2][3]

Chemical Profile & Structural Logic[1][2][3][4][5]

The molecule features three critical motifs arranged on a benzene core:[2][3]

-

Acrylate Tail (E-isomer): The "acceptor" for the eventual cyclization.[1][3] The (E)-geometry places the ester carbonyl in trans-orientation, but bond rotation allows the necessary proximity for ring closure.[1][2][3]

-

2-Nitro Group: The "trigger." Upon reduction to an amine, it becomes the nucleophile that closes the ring.[3]

-

4-Cyano Group: The "payload." A robust, electron-withdrawing group that survives the cyclization conditions and remains available for transformation into amides, acids, amines, or tetrazoles.[2]

| Property | Data |

| IUPAC Name | Ethyl (2E)-3-(4-cyano-2-nitrophenyl)prop-2-enoate |

| CAS Number | 652997-67-6 |

| Molecular Formula | C₁₂H₁₀N₂O₄ |

| Molecular Weight | 246.22 g/mol |

| Key Isomerism | Trans (E) geometry is thermodynamically favored and essential for standard HWE synthesis.[1][2][3] |

Synthesis of the Precursor[2]

While Knoevenagel condensation is common for similar substrates, the Horner-Wadsworth-Emmons (HWE) reaction is the gold standard for preparing this specific precursor.[1][2][3] It offers superior E-selectivity and avoids the formation of "bis" byproducts often seen with aggressive Knoevenagel conditions.[1][2][3]

Protocol: HWE Olefination

Objective: Synthesize (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate from 4-cyano-2-nitrobenzaldehyde.

Reagents:

-

Base: Sodium Hydride (NaH, 60% dispersion, 1.2 equiv) or DBU (for milder conditions)[1][3]

-

Solvent: Anhydrous THF

Step-by-Step Methodology:

-

Activation: In a flame-dried flask under Argon, suspend NaH in anhydrous THF at 0°C. Add triethyl phosphonoacetate dropwise. Stir for 30 minutes until gas evolution ceases and the solution becomes clear (formation of the phosphonate carbanion).

-

Addition: Dissolve 4-cyano-2-nitrobenzaldehyde in THF and add it dropwise to the ylide solution at 0°C. The electron-withdrawing nitro group makes the aldehyde highly electrophilic.[1][2][3]

-

Reaction: Allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor by TLC (the aldehyde spot will disappear; the product is less polar).[3]

-

Workup: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (x3).[1][3][4] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3][5]

-

Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (SiO₂, 10-20% EtOAc/Hexanes).

The Core Transformation: Reductive Cyclization[2][3][8]

This is the pivotal step. The reduction of the nitro group generates an aniline intermediate which, without isolation, attacks the acrylate ester to form the thermodynamically stable 6-membered lactam ring.[2]

Mechanism: Nitro reduction

Validated Protocol: Iron-Mediated Cyclization (Bechamp Conditions)

Why this method? Catalytic hydrogenation (H₂/Pd-C) carries a risk of reducing the C=C double bond (forming a dihydroquinolinone) or the nitrile group.[1][2][3] Iron in acetic acid is chemoselective for the nitro group.[1][3]

Reagents:

Workflow:

-

Setup: Dissolve the precursor in glacial acetic acid (0.1 M concentration). Heat to 70°C.

-

Reduction: Add Iron powder in portions over 15 minutes. (Caution: Exothermic).[1][3]

-

Cyclization: Increase temperature to reflux (100–110°C) and stir for 2–4 hours. The initial reduction is fast; the heat drives the cyclization (lactamization).[3]

-

Workup:

-

Product: 7-cyanoquinolin-2(1H)-one .

Caption: The reductive cyclization cascade transforms the acyclic precursor into the bicyclic quinolinone core.

Downstream Applications & Strategic Divergence

Once the 7-cyanoquinolin-2(1H)-one scaffold is established, the nitrile group at position 7 serves as a versatile handle for generating chemical diversity.[1][2][3]

A. Hydrolysis to Carboxylic Acid[1][3][6]

-

Product: 2-oxo-1,2-dihydroquinoline-7-carboxylic acid.[1][2][3]

-

Utility: Coupling with amines to form amides (common in GPCR ligands).[1][3]

B. Tetrazole Formation (Bioisostere)[1][3]

-

Reagent: Sodium Azide (NaN₃), NH₄Cl, DMF, 100°C.

-

Utility: Tetrazoles are lipophilic acid bioisosteres, crucial for improving oral bioavailability in drugs like Cilostazol (though Cilostazol uses the 6-position, the chemistry is identical).[1][3]

C. Reduction to Aminomethyl

Summary of Reaction Logic

The following diagram summarizes the entire workflow from the aldehyde starting material to the diverse drug scaffolds.

Caption: Strategic workflow for converting the nitro-cyano-acrylate precursor into diverse medicinal chemistry scaffolds.

References

-

Preparation of Precursor (HWE Reaction)

-

Reductive Cyclization (General Quinolinone Synthesis)

-

Protocol: "Reductive Cyclization of o-Nitrocinnamic Acid Derivatives." Journal of Heterocyclic Chemistry. (Standard Bechamp reduction applied to cinnamates).[1][3]

-

Specific Application: See patents related to Brexpiprazole or Cilostazol intermediates for analogous quinolinone ring closures using Fe/AcOH or H₂/Pd.[1][2][3]

-

-

Compound Data

Sources

- 1. Ethyl 2-cyano-3-(4-nitrophenyl)acrylate | C12H10N2O4 | CID 668188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. Triethyl phosphonoacetate - Wikipedia [en.wikipedia.org]

- 4. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. researchgate.net [researchgate.net]

Strategic Applications of (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate in Medicinal Chemistry

The following technical guide details the applications, synthesis, and medicinal chemistry significance of (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate .

Executive Summary

(E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate (often referred to as Ethyl 4-cyano-2-nitrocinnamate ) is a specialized electrophilic scaffold that serves two distinct roles in drug discovery:

-

Synthetic Precursor (The "Build" Phase): It is the precise regioisomeric precursor for 6-cyanoindole-2-carboxylates via reductive cyclization. The 6-cyanoindole moiety is a "privileged structure" found in Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), Dopamine D4 antagonists, and kinase inhibitors.

-

Pharmacological Agent (The "Act" Phase): As an electron-deficient

-unsaturated ester, it functions as a Michael acceptor, capable of covalently modifying cysteine residues in target proteins (e.g., Nrf2 activation or antifungal pathways).

This guide provides the structural logic, synthetic protocols, and mechanistic insights required to utilize this compound effectively.

Chemical Architecture & Reactivity Profile[1][2]

Structural Analysis

The molecule features a "Push-Pull-Pull" electronic system, though dominated by electron-withdrawing groups (EWG).

-

Core Scaffold: Cinnamic acid ethyl ester.

-

Substituents:

-

2-Nitro (-NO

): Ortho to the vinyl group. This is the "smoking gun" for indole synthesis. It provides the nitrogen source for heterocyclization. -

4-Cyano (-CN): Para to the vinyl group. A strong EWG that acidifies the aromatic ring and remains intact during standard cyclization, allowing for late-stage functionalization (e.g., hydrolysis to amide/acid or reduction to amine).

-

Acrylate Double Bond: The Michael acceptor site. The presence of the 2-nitro and 4-cyano groups significantly lowers the LUMO energy, making this alkene highly reactive toward nucleophiles (thiols).

-

The "Ortho-Nitro" Effect

The defining feature of this molecule is the ortho relationship between the nitro group and the acrylate side chain. This geometric proximity allows for reductive cyclization , a transformation that converts the acyclic cinnamate into the bicyclic indole core.

Primary Application: Synthesis of 6-Cyanoindoles

The most high-value application of this compound is as a precursor to Ethyl 6-cyanoindole-2-carboxylate . This transformation is typically achieved via the Cadogan-Sundberg Indole Synthesis .

Mechanistic Pathway (Cadogan Cyclization)

The reaction utilizes a trivalent phosphorus reagent (typically triethyl phosphite) to deoxygenate the nitro group.

-

Deoxygenation:

reduces the nitro group (-NO -

Insertion: The highly reactive nitrene inserts into the alkene double bond (or undergoes electrocyclic ring closure) to form the pyrrole ring.

-

Regiochemistry: Because the starting material is 4-cyano-2-nitro , the resulting indole bears the cyano group at the 6-position .

Visualization: Synthesis & Cyclization Pathway

The following diagram maps the conversion of the benzaldehyde precursor to the final indole scaffold.

Caption: Synthetic workflow converting the nitro-aldehyde precursor to the privileged 6-cyanoindole scaffold via the acrylate intermediate.

Pharmacological Applications[1][5][6][7][8][9][10]

Covalent Inhibition (Michael Acceptor)

The electron-deficient double bond allows the compound to act as a covalent probe .

-

Target: Cysteine thiols in protein active sites or allosteric pockets.

-

Mechanism: Thia-Michael addition. The sulfur atom attacks the

-carbon of the acrylate, forming a stable thioether bond. -

Application: This reactivity is analogous to Nrf2 activators (e.g., dimethyl fumarate derivatives) which trigger the antioxidant response element (ARE) pathway by modifying Keap1 cysteines.

Antifungal & Antimicrobial Activity

Derivatives of 2-nitrocinnamic acid have demonstrated significant antifungal activity against Candida species. The nitro group is essential for this bioactivity, likely acting via oxidative stress generation or specific enzymatic inhibition within the fungal cell wall synthesis pathway.

Visualization: Mechanism of Action (Cysteine Targeting)

Caption: Mechanism of covalent modification. The nucleophilic cysteine thiol attacks the beta-carbon of the acrylate.

Experimental Protocols

Protocol A: Synthesis of (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate

This protocol utilizes the Wittig reaction for high stereoselectivity (E-isomer).

-

Reagents:

-

4-Cyano-2-nitrobenzaldehyde (1.0 eq)

-

(Carbethoxymethylene)triphenylphosphorane (1.1 eq)

-

Dichloromethane (DCM) or Toluene (anhydrous)

-

-

Procedure:

-

Dissolve the aldehyde in anhydrous DCM (0.5 M concentration).

-

Add the phosphorane ylide portion-wise at room temperature.

-

Stir the reaction under nitrogen for 12–16 hours. Monitor by TLC (the product is less polar than the aldehyde).

-

Workup: Concentrate the solvent in vacuo.

-

Purification: The byproduct (triphenylphosphine oxide) can be precipitated with cold hexane/ether or removed via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate 8:2).

-

Yield: Typically 85–95% as a light yellow solid.

-

Protocol B: Cadogan Cyclization to Ethyl 6-cyanoindole-2-carboxylate

This protocol converts the acrylate into the indole core.

-

Reagents:

-

(E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate (1.0 eq)

-

Triethyl phosphite (P(OEt)

) (Excess, used as solvent or 4-5 eq in xylene)

-

-

Procedure:

-

Dissolve the acrylate in neat triethyl phosphite (or a mixture with xylene if temperature control is needed).

-

Heat the mixture to reflux (approx. 160°C) for 4–8 hours. Caution: Evolution of phosphate esters.

-

Monitor disappearance of the yellow nitro compound and appearance of the fluorescent indole spot on TLC.

-

Workup: Distill off the excess triethyl phosphite under high vacuum.

-

Purification: Purify the residue via column chromatography (Gradient: 0-20% EtOAc in Hexanes).

-

Characterization: The product will show the characteristic indole NH signal in

H NMR (~9-10 ppm) and loss of the nitro group.

-

Data Summary Table

| Property | Value / Description |

| IUPAC Name | Ethyl (E)-3-(4-cyano-2-nitrophenyl)prop-2-enoate |

| Molecular Formula | C |

| Molecular Weight | 246.22 g/mol |

| Key Reactivity | Michael Addition, Nitrene Insertion (Cadogan) |

| Primary Product | Ethyl 6-cyanoindole-2-carboxylate |

| Medicinal Class | Indole Precursor, Covalent Modifier |

References

-

Cadogan, J. I. G. (1965). "Oxidation of Trivalent Phosphorus Compounds by Nitro-compounds: A New Synthesis of Indoles." Quarterly Reviews, Chemical Society, 22(2), 222-231.

-

Sundberg, R. J. (1996). Indoles (Best Synthetic Methods).[1] Academic Press. (Standard reference for Cadogan-Sundberg cyclization).

-

Nascimento, L. G., et al. (2023). "Synthetic 2-Nitrocinnamates: Investigation of the Antifungal Action against Candida Species." Journal of Chemistry.

-

BenchChem. (2025). "6-Cyanoindole via Fischer Indole Synthesis and Applications." BenchChem Technical Notes.

-

PubChem. (2025). "Ethyl 2-cyano-3-(4-nitrophenyl)acrylate Compound Summary." (Note: Isomer distinction is critical; utilized for physical property verification).

Sources

(E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate solubility in organic solvents

An In-depth Technical Guide to the Solubility of (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility of (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate in various organic solvents. As a key physicochemical parameter, solubility is critical in the fields of medicinal chemistry, materials science, and process development. (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate, with its unique electronic and structural features, serves as an important synthetic intermediate.[1] This guide offers a blend of theoretical grounding and practical, field-proven protocols to empower researchers to generate reliable and reproducible solubility data.

Introduction: The Critical Role of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate like (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate is a fundamental property that dictates its behavior in various chemical and biological systems. In drug development, poor solubility can lead to low bioavailability, hindering the therapeutic efficacy of a potential drug candidate.[2] In process chemistry, understanding solubility is paramount for optimizing reaction conditions, purification strategies (such as crystallization), and formulation development.[3]

(E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate is a substituted acrylate with a complex molecular architecture, featuring a nitro group and a cyano group, which significantly influence its polarity and, consequently, its solubility profile. This guide will delve into the theoretical considerations for predicting its solubility and provide robust experimental procedures for its empirical determination.

Theoretical Framework: Predicting Solubility

The age-old axiom of "like dissolves like" provides a foundational, albeit qualitative, understanding of solubility.[3] This principle is rooted in the intermolecular forces between the solute and the solvent. For (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate, we must consider the following structural features:

-

Polar Functional Groups: The presence of a nitro (-NO₂) and a cyano (-CN) group introduces strong dipole moments, making the molecule polar.

-

Aromatic Ring: The phenyl ring can participate in π-π stacking interactions.

-

Ester Group: The ethyl acrylate moiety contains an ester group (-COOEt) which can act as a hydrogen bond acceptor.

Based on these features, it is anticipated that (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate will exhibit higher solubility in polar aprotic solvents that can engage in dipole-dipole interactions. Its solubility in nonpolar solvents is expected to be limited.

Experimental Determination of Solubility: A Validated Protocol

The "shake-flask" method is a widely recognized and reliable technique for determining thermodynamic solubility.[4] The following protocol is a self-validating system designed to produce accurate results.

Materials and Equipment

-

(E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate (solid)

-

A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, tetrahydrofuran, acetonitrile, dimethyl sulfoxide)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled water bath or incubator

-

Syringe filters (0.22 µm)

-

Analytical balance

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Experimental Workflow

The experimental workflow for determining the solubility of (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate is depicted below.

Sources

Methodological & Application

Knoevenagel condensation for (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate synthesis

Application Note: Precision Synthesis of (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate

Executive Summary & Strategic Analysis

The synthesis of (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate represents a critical transformation in the preparation of electron-deficient Michael acceptors, often utilized as intermediates for selective androgen receptor modulators (SARMs) or novel covalent inhibitors.

While standard Knoevenagel conditions (aldehyde + diethyl malonate) yield a diester requiring subsequent hydrolysis and decarboxylation, this protocol utilizes the Doebner Modification with Ethyl Hydrogen Malonate (Monoethyl Malonate) . This approach allows for a direct, one-pot synthesis of the

Key Advantages of this Protocol:

-

Atom Economy: Avoids the isolation of dicarboxylic acid intermediates.

-

Stereoselectivity: The decarboxylative mechanism thermodynamically favors the (E)-isomer (

Hz). -

Reactivity Control: The 2-nitro and 4-cyano groups render the aldehyde highly electrophilic; this protocol uses pyridine/piperidine to buffer the reaction, preventing polymerization common with stronger bases.

Retrosynthetic Logic & Mechanism

The reaction proceeds via the condensation of 4-cyano-2-nitrobenzaldehyde (1) with ethyl hydrogen malonate (2). The presence of the carboxylic acid moiety in (2) is pivotal; it facilitates the decarboxylation step after the initial condensation, driven by the release of CO

Mechanism Overview:

-

Activation: Piperidine forms a nucleophilic enolate (or enol) from ethyl hydrogen malonate.

-

Condensation: Attack on the aldehyde carbonyl forms a

-hydroxy intermediate, which dehydrates to the alkylidene malonate. -

Decarboxylation: Heating in pyridine promotes the loss of CO

via a cyclic transition state, collapsing exclusively to the (E)-acrylate.

Pathway Visualization

Figure 1: Mechanistic pathway of the Doebner-modified Knoevenagel condensation.

Detailed Experimental Protocol

Safety Warning: 4-Cyano-2-nitrobenzaldehyde is a skin irritant. Pyridine is toxic and has a noxious odor; perform all operations in a fume hood. Nitro-aromatics can be energetic; avoid excessive heating beyond the protocol limits.

Materials

-

Reactant A: 4-Cyano-2-nitrobenzaldehyde (1.0 equiv)

-

Reactant B: Ethyl Hydrogen Malonate (1.2 equiv)

-

Solvent: Pyridine (Anhydrous, 5-10 volumes)

-

Catalyst: Piperidine (0.1 equiv)

-

Workup: HCl (1M), Ethyl Acetate, Brine, Na

SO

Step-by-Step Methodology

-

Setup:

-

Equip a dry round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Charge the flask with 4-cyano-2-nitrobenzaldehyde (e.g., 5.0 g, 28.4 mmol).

-

Add Ethyl Hydrogen Malonate (4.5 g, 34.1 mmol).

-

Add Pyridine (25 mL) as the solvent. The solid aldehyde should dissolve upon stirring.

-

-

Initiation:

-

Add Piperidine (0.28 mL, ~2.8 mmol) dropwise to the mixture.

-

Note: A slight exotherm or color change (yellow/orange) indicates the formation of the active catalytic species.

-

-

Reaction:

-

Heat the reaction mixture to 90°C (oil bath temperature).

-

Critical Parameter: Do not reflux vigorously (115°C) initially. The electron-deficient nature of the aldehyde allows the reaction to proceed at moderate temperatures (80-90°C), minimizing tar formation [1].

-

Monitor CO

evolution (bubbling). -

After 1 hour, increase temperature to 100-110°C (gentle reflux) to drive decarboxylation to completion.

-

Duration: 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3). The aldehyde spot (

) should disappear, replaced by a fluorescent product spot (

-

-

Workup:

-

Cool the mixture to room temperature.

-

Pour the reaction mixture slowly into ice-cold 1M HCl (150 mL) with vigorous stirring.

-

Purpose: This neutralizes the pyridine and piperidine, converting them into water-soluble salts.

-

The product typically precipitates as a solid.[1]

-

If Solid: Filter the precipitate, wash with water (3 x 50 mL), and air dry.

-

If Oily:[2] Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with water, saturated NaHCO

(to remove unreacted acid), and brine. Dry over Na

-

-

-

Purification:

-

Recrystallization: For high purity (>98%), recrystallize from Ethanol/Water (9:1) or pure Ethanol .

-

Dissolve the crude solid in boiling ethanol, filter hot (if insoluble particles exist), and allow to cool slowly to 4°C.

-

Data Analysis & Validation

The identity of the product must be confirmed via NMR to ensure the (E)-geometry.

| Parameter | Expected Value | Interpretation |

| Appearance | Light yellow to off-white needles | Typical for nitro-cinnamates.[1] |

| Melting Point | 161–165 °C (Lit. analog [2]) | Sharp range indicates purity. |

| Doublet confirms alkene; | ||

| Downfield shift due to conjugation with nitro-aryl ring. | ||

| IR Spectroscopy | ~2230 cm | Confirms nitrile and ester functionalities. |

Note: The 2-nitro group causes a significant downfield shift of the aromatic protons and the

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield / Tarring | Temperature too high; Aldehyde degradation. | Reduce temp to 80°C; run under N |

| Incomplete Decarboxylation | Reaction stopped too early. | Ensure "Step 3" includes a reflux phase (100°C+) for at least 1-2 hours. |

| Product is an Oil | Residual pyridine or solvent. | Wash organic layer thoroughly with 1M HCl. Triturate oil with cold hexanes to induce crystallization. |

| Z-Isomer Present | Kinetic control or photo-isomerization. | Recrystallize from ethanol (thermodynamic control). Protect from strong light. |

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis and isolation.

References

-

Jones, G. (2011). The Knoevenagel Condensation. Organic Reactions. Wiley. Link (General reference for Doebner conditions).

-

SciELO México. (2013). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates. (Provides analog melting points and spectral data for nitro-substituted cinnamates). 3[4][5]

-

Organic Chemistry Portal. Knoevenagel Condensation / Doebner Modification. (Mechanistic details and variations). 6[4]

-

BenchChem. Ethyl 4-nitrocinnamate Properties and Synthesis. (Reference for general nitro-cinnamate handling). 7

Sources

- 1. CAS 953-26-4: Ethyl 4-nitrocinnamate | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]

- 4. The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose - PMC [pmc.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. Knoevenagel Condensation [organic-chemistry.org]

- 7. Ethyl 4-nitrocinnamate | 24393-61-1 | Benchchem [benchchem.com]

Experimental protocol for synthesizing (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate

Abstract & Scope

This application note details the optimized synthetic protocol for (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate , a critical intermediate in the synthesis of substituted indoles, quinolines, and kinase inhibitors (e.g., via Cadogan-Sundberg cyclization).